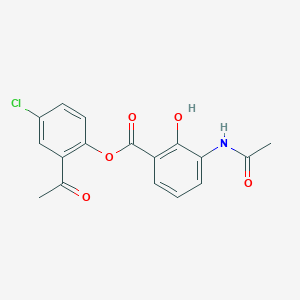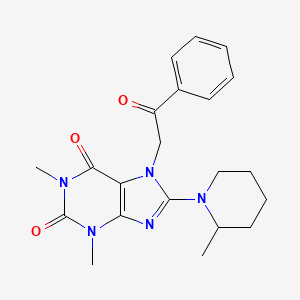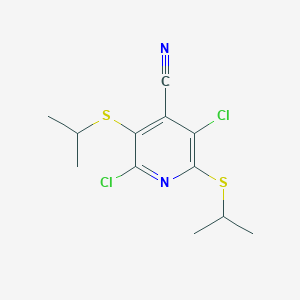
2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:
Acetylation: Introduction of acetyl groups to the phenyl and benzoate rings.
Chlorination: Introduction of a chlorine atom to the phenyl ring.
Amidation: Formation of the acetylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)acetylbenzoic acid
- 3-Acetyl-2-(4-methoxy-phenylamino)-6-methyl-pyran-4-one
Uniqueness
2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14ClNO5 |
|---|---|
Molecular Weight |
347.7 g/mol |
IUPAC Name |
(2-acetyl-4-chlorophenyl) 3-acetamido-2-hydroxybenzoate |
InChI |
InChI=1S/C17H14ClNO5/c1-9(20)13-8-11(18)6-7-15(13)24-17(23)12-4-3-5-14(16(12)22)19-10(2)21/h3-8,22H,1-2H3,(H,19,21) |
InChI Key |
BIDSTWDIBINADU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=C(C(=CC=C2)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]](/img/structure/B15006802.png)
![(4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15006813.png)
![ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate](/img/structure/B15006814.png)



![2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol](/img/structure/B15006853.png)
![1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006854.png)

![3-[4-(Adamantan-1-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B15006867.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}hexanamide](/img/structure/B15006877.png)

![6-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B15006886.png)

